molecular formula C10H8F4 B15335952 4-Cyclopropyl-2-fluoro-1-(trifluoromethyl)benzene

4-Cyclopropyl-2-fluoro-1-(trifluoromethyl)benzene

Cat. No.: B15335952
M. Wt: 204.16 g/mol
InChI Key: ZGBYODYUEDVDNO-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-fluoro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F4. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-fluoro-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4-Cyclopropyl-2-fluoro-1-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-fluoro-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropyl-2-fluoro-1-(trifluoromethyl)benzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in the synthesis of molecules with specific structural and functional characteristics .

Properties

Molecular Formula

C10H8F4

Molecular Weight

204.16 g/mol

IUPAC Name

4-cyclopropyl-2-fluoro-1-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8F4/c11-9-5-7(6-1-2-6)3-4-8(9)10(12,13)14/h3-6H,1-2H2

InChI Key

ZGBYODYUEDVDNO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C(F)(F)F)F

Origin of Product

United States

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